1H-Indole-2-carbonitrile, 4-((2R)-3-(4-(diphenylmethyl)-1-piperazinyl)-2-hydroxypropoxy)-
Description
The compound 1H-Indole-2-carbonitrile, 4-((2R)-3-(4-(diphenylmethyl)-1-piperazinyl)-2-hydroxypropoxy)- (hereafter referred to as Compound A) is a synthetic indole derivative with a 2-carbonitrile substituent and a complex side chain. Its structure features a diphenylmethyl-piperazinyl group linked via a 2-hydroxypropoxy spacer to the indole core (Figure 1). This design is analogous to cardiotonic agents like DPI 201-106 and BDF 9148, which modulate cardiac sodium channels to enhance myocardial contractility .
Compound A’s synthesis likely follows routes similar to other indole-2-carbonitriles, such as palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) for functionalization at the indole’s 3-position .
Properties
IUPAC Name |
4-[(2R)-3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropoxy]-1H-indole-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O2/c30-19-24-18-26-27(31-24)12-7-13-28(26)35-21-25(34)20-32-14-16-33(17-15-32)29(22-8-3-1-4-9-22)23-10-5-2-6-11-23/h1-13,18,25,29,31,34H,14-17,20-21H2/t25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBYHCOEAFHGJL-RUZDIDTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=C(N3)C#N)O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C[C@H](COC2=CC=CC3=C2C=C(N3)C#N)O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97749-20-7 | |
| Record name | DPI-201-106, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097749207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DPI-201-106, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OW0Z80BCM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
The compound 1H-Indole-2-carbonitrile, 4-((2R)-3-(4-(diphenylmethyl)-1-piperazinyl)-2-hydroxypropoxy)- , also known as DPI 201-106, is a novel indole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Chemical Name : 4-{3-[4-(diphenylmethyl)piperazin-1-yl]-2-hydroxypropoxy}-1H-indole-2-carbonitrile
- CAS Number : 97730-95-5
- Molecular Formula : C29H30N4O2
- Molecular Weight : 466.59 g/mol
Biological Activity Overview
1H-Indole-2-carbonitrile derivatives have been studied for various biological activities, including:
- Anticancer Activity : Several studies have demonstrated the potential of indole derivatives to inhibit cancer cell proliferation. For instance, DPI 201-106 has shown significant antiproliferative effects in various cancer cell lines, with IC50 values indicating high potency.
- Cardiotonic Effects : Research indicates that DPI 201-106 acts as a cardiotonic agent, effectively lowering blood pressure and heart rate without significantly affecting cardiac output. This dual action suggests potential use in cardiovascular therapies .
The biological activity of DPI 201-106 can be attributed to its interactions with various receptors and enzymes:
- Dopamine D2 Receptor Antagonism : The compound has been shown to bind effectively to dopamine D2 receptors, which is crucial for its neuropharmacological effects .
- Serotonin Transporter Inhibition : It also exhibits properties as a serotonin reuptake inhibitor, enhancing serotonergic transmission and showing promise in treating mood disorders .
Case Studies and Research Findings
Several studies have highlighted the efficacy of DPI 201-106 in preclinical models:
- Antiproliferative Studies : In vitro assays demonstrated that DPI 201-106 significantly inhibited the growth of various cancer cell lines, with notable selectivity towards malignant cells over normal cells .
- In Vivo Efficacy : Animal studies have confirmed the compound's ability to reduce tumor size and improve survival rates in models of cancer .
- Cardiovascular Studies : In isolated guinea pig heart models, DPI 201-106 was found to enhance myocardial contractility while reducing heart rate, indicating its potential as a therapeutic agent for heart failure .
Safety and Toxicology
The safety profile of DPI 201-106 has been assessed through various toxicological studies:
Comparison with Similar Compounds
Comparison with Structural Analogs
DPI 201-106 (4-[3'-(4"-Benzhydryl-1"-piperazinyl)-2'-hydroxypropoxy]-1H-indole-2-carbonitrile)
- Structural Differences : DPI 201-106 substitutes the diphenylmethyl group in Compound A with a benzhydryl (diphenylmethyl) moiety on the piperazine ring .
- Pharmacological Profile: Both compounds exhibit similar positive inotropic effects in guinea pig papillary muscles, with overlapping concentration-response curves. DPI 201-106 prolongs APD significantly but carries a risk of QT interval prolongation and torsades de pointes arrhythmias, limiting its clinical utility .
BDF 9148 (4-[3'-(1"-Benzhydryl-azetidine-3"-oxy)-2'-hydroxypropoxy]-1H-indole-2-carbonitrile)
- Structural Differences : BDF 9148 replaces the piperazine ring in Compound A with an azetidine (4-membered ring) and retains the benzhydryl group .
- Pharmacological Profile: BDF 9148 matches DPI 201-106’s inotropic potency but shows a biphasic effect on APD—prolongation at low concentrations (<3 µM) and shortening at higher doses. This contrasts with Compound A’s presumed linear APD modulation, suggesting structural differences in sodium channel interaction .
Cyanopindolol (4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-7-methyl-1H-indole-2-carbonitrile)
- Structural Differences: Cyanopindolol incorporates a tert-butylamino group and a 7-methyl substituent, diverging from Compound A’s piperazinyl-diphenylmethyl side chain .
- Pharmacological Profile: Unlike Compound A, cyanopindolol is a β1-adrenergic receptor (β1AR) partial agonist. The addition of a methyl group at position 7 reduces β1AR efficacy, highlighting how indole-2-carbonitrile derivatives can target diverse pathways through side-chain modifications .
Comparison with Other Carbonitrile-Containing Compounds
Antimicrobial Pyrazole-4-carbonitriles
- Example : 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives exhibit antioxidant (DPPH IC50: 25–100 µg/mL) and antimicrobial activity (MIC: 8–64 µg/mL against Staphylococcus aureus and Candida albicans) .
- Key Contrast : While Compound A targets ion channels, pyrazole-carbonitriles demonstrate broader bioactivity, emphasizing the scaffold’s versatility .
Tetrazole-Indole Hybrids
- Example : 2-(1H-tetrazol-5-yl)-1H-indole derivatives, synthesized from indole-2-carbonitriles, show radical scavenging activity and serve as ligands for metal complexes (e.g., Cu(II)) .
Data Tables
Table 1: Structural Comparison of Compound A with Analogs
Table 2: Pharmacological Comparison
*Biphasic: APD prolongation (<3 µM) followed by shortening (>3 µM).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1H-Indole-2-carbonitrile derivatives with complex piperazine substituents?
- Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution, coupling reactions, and regioselective functionalization. For example:
- Step 1 : Introduce the piperazine moiety via a hydroxypropoxy linker using Mitsunobu conditions to ensure stereochemical control (R-configuration at C2) .
- Step 2 : Protect sensitive groups (e.g., indole nitrogen) during reactions to avoid side products.
- Step 3 : Final purification via column chromatography or recrystallization. Characterization should include H/C NMR, IR, and mass spectrometry, as demonstrated in pyrazole and indole syntheses .
Q. How is X-ray crystallography utilized to resolve the stereochemistry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and molecular packing.
- Data Collection : Use synchrotron radiation or high-resolution diffractometers (e.g., Bruker D8 Venture) to collect intensity data.
- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of twinned or high-resolution data .
- Validation : Check for R-factor convergence (<5%) and validate geometry using tools like PLATON .
Q. What pharmacological targets are associated with the piperazine and indole motifs in this compound?
- Methodological Answer : Piperazine derivatives often target GPCRs (e.g., serotonin or dopamine receptors), while indole nitriles may modulate kinase or cytochrome P450 activity.
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities against targets like 5-HT or CYP3A4.
- Experimental Validation : Perform radioligand binding assays or enzyme inhibition studies, referencing protocols for structurally similar compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies (e.g., unexpected NMR peaks) require systematic analysis:
- Step 1 : Verify solvent and temperature effects (e.g., DMSO-d vs. CDCl).
- Step 2 : Use 2D NMR (COSY, HSQC) to assign overlapping signals.
- Step 3 : Cross-validate with high-resolution mass spectrometry (HRMS) and IR for functional group confirmation. Contradictions may arise from tautomerism or impurities, as seen in pyrazole carbonitrile studies .
Q. What strategies optimize the regioselectivity of the 2-hydroxypropoxy linker installation?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors:
- Catalytic Control : Use chiral catalysts (e.g., Sharpless epoxidation) to favor the (2R)-configuration.
- Protecting Groups : Temporarily block reactive sites (e.g., indole NH) with Boc or Fmoc groups.
- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and solvent polarity to favor desired intermediates, as applied in dihydropyridine syntheses .
Q. How can computational methods predict metabolic stability and toxicity?
- Methodological Answer : Combine QSAR and molecular dynamics simulations:
- Software Tools : Use Schrödinger Suite or MOE for ADMET profiling.
- Metabolic Pathways : Simulate cytochrome P450-mediated oxidation using docking grids.
- Validation : Compare predictions with in vitro hepatocyte assays or microsomal stability tests, referencing workflows from drug discovery pipelines .
Tables for Key Data
| Characterization Technique | Critical Parameters | Example Data from Literature |
|---|---|---|
| X-ray Crystallography | Space group: P222, R-factor: 3.2% | Bond angles: C-N-C (piperazine) = 109.5° |
| H NMR (400 MHz, CDCl) | δ 7.45–7.20 (m, Ar-H), δ 4.25 (d, J = 6.5 Hz, CH) | Integration matches indole-proton count |
| HRMS | m/z calc. for CHNO: 461.2071 | Observed: 461.2068 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
